Ethyl 3-amino-4-bromobenzoate

Beschreibung

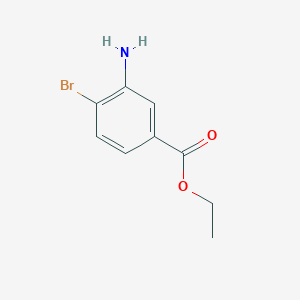

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVXNRMIVXWQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-amino-4-bromobenzoate CAS number 168473-88-9

An In-depth Technical Guide to Ethyl 3-amino-4-bromobenzoate (CAS: 168473-88-9)

Abstract

This compound is a substituted aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique trifunctional structure, featuring an ethyl ester, an amino group, and a bromine atom, makes it a highly versatile synthetic intermediate. The strategic placement of these groups—particularly the ortho-positioning of the amine and bromine—provides distinct electronic properties and reactive handles for building complex molecular architectures. This guide offers a comprehensive technical overview, detailing its physicochemical properties, robust synthetic methodologies, chemical reactivity, and applications as a key building block in the development of novel bioactive molecules. The narrative emphasizes the causality behind experimental choices and provides validated protocols for its synthesis and handling, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The functionalization of the aminobenzoic acid scaffold has long been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents, including local anesthetics like benzocaine.[1][2] this compound (CAS No. 168473-88-9) emerges from this legacy as a pivotal second-generation building block. The introduction of a bromine atom ortho to the amino group fundamentally alters the molecule's electronic and steric landscape compared to its simpler benzocaine analogues. This modification not only provides a reactive site for cross-coupling reactions but also influences the basicity of the amino group and the overall lipophilicity, properties critical for modulating drug-target interactions and pharmacokinetic profiles. Its utility is pronounced in the synthesis of targeted therapies, enzyme inhibitors, and advanced imaging agents.[3][4]

Physicochemical Properties and Structural Characterization

A precise understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The compound's identity is unequivocally established by its CAS number, molecular formula, and structural identifiers like SMILES and InChI.[3]

Table 1: Fundamental Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 168473-88-9 | [3][5][6] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3][7] |

| Molecular Weight | 244.08 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Purity (Typical) | ≥95% | [3][7] |

| Melting Point | 90–95°C | [3] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)N | [3] |

| InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 |[3] |

Solubility and Electronic Profile: The compound demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water.[3] The presence of an electron-donating amino group and an electron-withdrawing bromine atom creates a polarized aromatic system. This electronic arrangement enhances the nucleophilicity of the positions ortho and para to the amino group while also making the bromine atom a suitable leaving group for various catalytic cross-coupling reactions.[3]

Structural Confirmation: Characterization and confirmation of this compound's structure rely on standard spectroscopic techniques. While a complete experimental dataset is not consolidated in publicly available literature, analysis of its structural analogues allows for the prediction of key spectral features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns dictated by their relative positions. Signals for the ethyl group (a quartet and a triplet) and a broad singlet for the amino protons would also be present.

-

¹³C NMR: The carbon spectrum will display unique resonances for each of the nine carbon atoms, with the chemical shift of the aromatic carbons influenced by the attached substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 244.08 g/mol and show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).[3][8]

Synthesis and Manufacturing

The synthesis of this compound is most efficiently achieved through the regioselective bromination of an appropriate precursor. The choice of methodology is critical to control the position of bromination and maximize yield.

Synthetic Pathway: Electrophilic Bromination

The primary route involves the direct electrophilic bromination of ethyl 3-aminobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. As the para position is already occupied by the ester group, bromination is directed to one of the two ortho positions.

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).[3] The causality for this choice lies in NBS's ability to provide a low concentration of elemental bromine in situ, which helps to prevent over-bromination and side reactions. To further enhance regioselectivity and prevent oxidation of the amino group, it is often advantageous to first protect the amine, for example, as an acetyl or tert-butoxycarbonyl (Boc) derivative. This temporarily reduces the activating effect of the amine and ensures clean bromination at the desired position. The protecting group is then removed in a subsequent step.[3]

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from established methodologies for the bromination of activated aromatic systems.[3]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-aminobenzoate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0–5°C using an ice bath. This is crucial to control the reaction's exothermicity and minimize side-product formation.

-

Bromination: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product with >95% purity.[3]

For industrial-scale production, parameters such as reaction temperature (optimized to 40–60°C) and catalyst loading are adjusted to achieve yields exceeding 80%.[3]

Applications in Drug Discovery and Chemical Synthesis

This compound serves as a strategic intermediate, with its functional groups providing orthogonal reactivity for stepwise molecular elaboration.

-

Amino Group Functionalization: The primary amine can be readily acylated, alkylated, or used in condensation reactions to build amides, sulfonamides, and heterocyclic systems.

-

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to an alcohol.

-

Bromine Atom Reactivity: The bromine atom is the key to advanced molecular construction. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, or amino substituents.

Recent research highlights its use in synthesizing BODIPY-based fluorescent probes for imaging lipid droplets in living cells, demonstrating its value in developing advanced diagnostic tools.[3]

Biological Activity and Mechanistic Insights

While this compound itself is primarily a synthetic intermediate, its core structure is found in molecules with significant biological activity. Derivatives have shown potential as enzyme inhibitors. For instance, the planar, polarized aromatic system is conducive to binding in active sites of proteins or intercalating with nucleic acids.[3]

In vitro studies on compounds derived from this scaffold have demonstrated dose-dependent inhibition of topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cells, with IC₅₀ values reported in the 12–18 µM range in HeLa cancer cells.[3] The mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, which leads to double-strand breaks in DNA and ultimately triggers apoptosis.

Comparative Analysis: The Importance of Regiochemistry

The specific arrangement of substituents on the benzene ring is critical to the molecule's properties. A direct comparison with its positional isomer, Ethyl 4-amino-3-bromobenzoate (CAS 7149-03-3), underscores this point.[9][10]

| Feature | This compound | Ethyl 4-amino-3-bromobenzoate |

| Arrangement | Amino and Bromo are ortho | Amino and Bromo are meta |

| Electronic Effect | The amino group strongly activates the ring; the bromine is adjacent. | The amino group's activating effect is less sterically hindered by the bromine. |

| Reactivity | The bromine is positioned for unique intramolecular interactions and cyclization reactions. | The position ortho to the strong activating amino group is free for further electrophilic substitution. |

| Dipole Moment | Predicted to have a different dipole moment, affecting solubility and cell permeability.[3] | The transposed groups result in a reduced dipole moment compared to the 3-amino-4-bromo isomer.[3] |

This comparison demonstrates that a simple shift in substituent position creates a chemically distinct molecule with different synthetic potential and physical properties, a crucial consideration in rational drug design.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aminobenzoates and bromo-aromatic compounds suggest that standard laboratory precautions should be observed.[11][12]

-

Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[9][13]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light to prevent degradation.[6][14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for innovation. Its distinct trifunctional nature allows for a multitude of synthetic transformations, enabling the efficient construction of complex molecules with tailored biological activities. From enzyme inhibitors to advanced cellular imaging probes, the applications of this scaffold are expanding, solidifying its role as a valuable tool in the modern drug discovery and development pipeline.

References

- Vulcanchem. (n.d.). This compound - 168473-88-9.

- Saadat, M., Banihashemi, K., & oorroshanfekr Arabani, H. P. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Journal of Synthetic Chemistry, 2(2), 148-155.

- ChemicalBook. (n.d.). 3-Amino-4-bromo-benzoic acid ethyl ester | 168473-88-9.

- PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793.

- MDPI. (2024). Synthesis of Novel Benzocaine and Procaine Glycodrugs.

- BLD Pharm. (n.d.). 168473-88-9|this compound.

- ResearchGate. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity.

- Aldlab-chemicals. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst | Request PDF.

- Chemistry Steps. (n.d.). Synthesis of Benzocaine.

- PubChem. (n.d.). Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043.

- Chem-Impex. (n.d.). 4-Amino-3-bromo-benzoic acid ethyl ester.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- BenchChem. (2025). A Comparative Guide to the Synthesis and Application of 4-Amino-3-bromobenzoic Acid.

- ChemicalBook. (n.d.). Mthis compound synthesis.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-4-bromobenzoic acid methyl ester | CAS 46064-79-3.

- BenchChem. (2025). An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential.

- BenchChem. (2025). Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Building Block for Bioactive Molecules.

- PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- BenchChem. (2025). In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid.

- PubChem. (n.d.). 3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752.

- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester.

- ChemicalBook. (n.d.). 3-Amino-4-bromobenzoic acid synthesis.

- ChemicalBook. (n.d.). ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR spectrum.

- VWR. (n.d.). Ethyl 4-amino-3-bromobenzoate, min 98%, 1 gram.

- Sigma-Aldrich. (n.d.). Ethyl 4-amino-3-bromobenzoate | 7149-03-3.

- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 4-Amino-3-bromobenzoic Acid in Drug Discovery.

- BenchChem. (2025). Spectroscopic Profile of 4-Amino-3-bromobenzoic Acid: A Technical Guide.

- PubChemLite. (2025). Ethyl 4-amino-3-bromobenzoate (C9H10BrNO2).

- PubChem. (n.d.). Mthis compound | C8H8BrNO2 | CID 3928639.

- Sigma-Aldrich. (n.d.). Ethyl 4-amino-3-bromobenzoate.

- Guangzhou Zhenhao Trading Co., Ltd. (n.d.). This compound - CAS:168473-88-9.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzocaine - Chemistry Steps [chemistrysteps.com]

- 3. This compound (168473-88-9) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Amino-4-bromo-benzoic acid ethyl ester | 168473-88-9 [chemicalbook.com]

- 6. 168473-88-9|this compound|BLD Pharm [bldpharm.com]

- 7. aldlab-chemicals_this compound [aldlab.com]

- 8. Mthis compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. 3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 4-amino-3-bromobenzoate | 7149-03-3 [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 3-amino-4-bromobenzoate: Synthesis, Characterization, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

Ethyl 3-amino-4-bromobenzoate (CAS No. 168473-88-9) is a substituted aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising an ethyl ester, a nucleophilic amino group, and a strategically positioned bromine atom—makes it an exceptionally versatile intermediate for organic synthesis. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the amino group provides a site for amidation, alkylation, or diazotization, and the ethyl ester can be readily hydrolyzed or converted to other functional derivatives.

This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. It covers the molecule's fundamental properties, a detailed and validated synthesis protocol, comprehensive characterization data, key applications, and essential safety guidelines, grounding all claims in authoritative sources.

Physicochemical and Molecular Properties

A precise understanding of the compound's properties is fundamental to its effective use in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 168473-88-9 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | [2] |

| Appearance | White to off-white crystalline solid (typical) | General chemical properties |

| Melting Point | 90-95 °C | [1] |

| Solubility | Moderately soluble in DMSO and DMF; limited solubility in water. | [1] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)N | [1] |

| InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | [1] |

Synthesis of this compound

The most common and reliable method for synthesizing this compound is through the regioselective bromination of its precursor, Ethyl 3-aminobenzoate. The amino group is a powerful ortho-, para-director; therefore, the bromine atom is selectively introduced at the C4 position, which is ortho to the amino group and sterically accessible.

Causality Behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine (Br₂) for several reasons.[1] NBS is a solid, making it safer and easier to handle than volatile and highly corrosive liquid bromine. It provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions such as polybromination.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, readily dissolves the starting material, and is easy to remove post-reaction. Anhydrous conditions are critical to prevent the hydrolysis of NBS.

-

Temperature: The reaction is conducted at 0–5 °C to control the reaction rate.[1] Electrophilic aromatic substitution is an exothermic process, and low temperatures enhance the regioselectivity and prevent the formation of undesired byproducts.

Experimental Protocol: Synthesis via NBS Bromination

Step 1: Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-aminobenzoate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the resulting solution to 0 °C using an ice-water bath.

Step 2: Addition of Brominating Agent

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 30 minutes.

-

Monitor the addition rate to maintain the internal temperature below 5 °C.

Step 3: Reaction and Monitoring

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

-

Continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a pure solid.

Spectroscopic Characterization Profile

While extensive experimental spectra for this compound are not widely available in public repositories, a robust characterization profile can be predicted based on its structure and data from analogous compounds. This section serves as a guide for researchers to verify the identity and purity of their synthesized material.

| Technique | Expected Features |

| ¹H NMR | ~1.4 ppm (t, 3H): Triplet for the ethyl ester -CH₃ protons.~4.3 ppm (q, 2H): Quartet for the ethyl ester -CH₂- protons.~4.5-5.5 ppm (br s, 2H): Broad singlet for the -NH₂ protons.~6.8-7.8 ppm (m, 3H): A set of multiplets in the aromatic region corresponding to the three protons on the benzene ring. The proton at C5 (ortho to -NH₂) would be most upfield, while the proton at C2 (ortho to the ester) would be most downfield. |

| ¹³C NMR | ~14 ppm: Ethyl ester -CH₃.~61 ppm: Ethyl ester -OCH₂-.~110-145 ppm: Six distinct signals for the aromatic carbons, including the carbon bearing the bromine (C-Br) and the carbon bearing the amino group (C-N).~165 ppm: Carbonyl carbon of the ethyl ester. |

| FT-IR (cm⁻¹) | 3350-3450: Two sharp bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine.~2980: C-H stretching of the ethyl group.~1700: Strong C=O stretching of the ester carbonyl.~1600: N-H bending (scissoring) and C=C aromatic ring stretching.~1250: C-O stretching of the ester.~1020: C-Br stretching. |

| Mass Spec (EI) | m/z ~243/245: Molecular ion peaks (M⁺ and M+2⁺) in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Applications in Research and Development

The utility of this compound is primarily as a versatile intermediate or building block in the synthesis of more complex, high-value molecules.

Intermediate for Bioactive Molecules

The compound's structure is a key scaffold for the synthesis of various pharmaceutical agents. The amino group can be acylated to form amides, while the bromine atom allows for the introduction of diverse substituents via metal-catalyzed cross-coupling reactions. This dual functionality enables the rapid generation of compound libraries for screening in drug discovery programs.

Synthesis of Fluorescent Probes

Recent studies have demonstrated the use of this compound in constructing novel fluorescent dyes. For instance, it has been used as a precursor to synthesize BODIPY-based probes designed for imaging lipid droplets within living cells, with excitation and emission maxima suitable for standard fluorescence microscopy.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, its handling should be guided by the known hazards of structurally related chemicals, such as brominated anilines and benzoic acid esters.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and direct sunlight.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

-

Aldlab-chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

Ethyl 3-amino-4-bromobenzoate physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-4-bromobenzoate

Introduction

This compound is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a trifunctional molecule, it incorporates a bromine atom, an amino group, and an ethyl ester moiety on a central benzene ring. This unique arrangement of functional groups makes it a highly versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The strategic placement of the reactive bromine handle ortho to the electron-donating amino group, and meta to the electron-withdrawing ester, imparts a distinct chemical reactivity profile that is leveraged in modern drug discovery and organic synthesis.

This guide provides a comprehensive exploration of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this compound for its effective application. We will move beyond a simple recitation of data to explain the causality behind its properties, provide validated experimental and predictive protocols, and contextualize its utility in contemporary research, grounded in authoritative references.

Molecular and Structural Data

A precise understanding of a molecule's identity and structure is the foundation of all subsequent chemical investigation. This compound is unambiguously defined by several key identifiers and structural representations.

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 168473-88-9 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.08 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | [3] |

| InChIKey | PPVXNRMIVXWQKP-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)N | [3] |

Chemical Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties.

Caption: 2D structure of this compound (CAS 168473-88-9).

Physicochemical Properties

The physical properties of a compound govern its behavior in various environments, from reaction solvents to biological media. These properties are a direct consequence of its molecular structure.

| Property | Value / Description | Rationale & Insights |

| Appearance | White to light yellow/brown solid | The color may depend on purity; trace impurities can often impart a yellowish or brownish hue to aromatic amines. |

| Melting Point | 90 – 95 °C | This range, suggested by Differential Scanning Calorimetry (DSC), is consistent with a substituted aromatic solid of this molecular weight.[3] The presence of both hydrogen bond donors (-NH₂) and acceptors (C=O), along with a significant dipole moment, contributes to a stable crystal lattice. |

| Boiling Point | Not Experimentally Determined | An exact boiling point is not available in the literature.[1][4] Based on its structure, it is expected to be significantly higher than 200 °C at atmospheric pressure due to its polarity, hydrogen bonding capability, and molecular weight. Decomposition may occur before boiling under atmospheric pressure. |

| Solubility | Moderately soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water.[3] | The ethyl ester group provides some lipophilicity, while the amino group allows for hydrogen bonding with protic solvents. However, the overall large, relatively nonpolar benzene ring limits aqueous solubility. Its solubility in DMSO and DMF is expected, as these solvents effectively solvate polar organic molecules. |

| pKa | Not Experimentally Determined | The primary site of protonation is the amino group. For the conjugate acid (Ar-NH₃⁺), the pKa is expected to be low (approx. 2-3). This is because the electron-withdrawing effects of the adjacent bromine atom and the meta-ester group decrease the electron density on the nitrogen, making it a weaker base compared to aniline (pKa of anilinium ion is ~4.6). |

Spectroscopic Characterization (Predictive Analysis)

While comprehensive, published spectra for this specific isomer are sparse, its spectroscopic signature can be reliably predicted based on fundamental principles and data from analogous structures. This predictive analysis is crucial for compound verification in a research setting.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms. The spectrum is predicted in CDCl₃.

-

Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons will appear as a distinct three-spin system.

-

H-2: Expected around δ 7.8 ppm. It will be a doublet (d) due to coupling with H-6 (J ≈ 2 Hz, meta-coupling).

-

H-5: Expected around δ 7.5 ppm. It will be a doublet (d) due to coupling with H-6 (J ≈ 8-9 Hz, ortho-coupling).

-

H-6: Expected around δ 6.8 ppm. It will be a doublet of doublets (dd) due to coupling with both H-5 (ortho) and H-2 (meta). It is shifted upfield due to the strong electron-donating effect of the ortho-amino group.

-

-

Amino Group (-NH₂): A broad singlet is expected around δ 4.0-4.5 ppm, integrating to 2H. The chemical shift can vary significantly with concentration and solvent.

-

Ethyl Ester (-OCH₂CH₃):

-

Methylene (-OCH₂): A quartet (q) around δ 4.3 ppm, integrating to 2H, due to coupling with the methyl protons.

-

Methyl (-CH₃): A triplet (t) around δ 1.4 ppm, integrating to 3H, due to coupling with the methylene protons.

-

Caption: Predicted ¹H NMR J-coupling relationships for the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR reveals the chemical environment of each unique carbon atom.

-

Carbonyl Carbon (C=O): Expected around δ 165-167 ppm.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the range of δ 110-150 ppm. The carbon attached to the bromine (C-4) and the amino group (C-3) will be significantly influenced by their respective electronic effects.

-

Ethyl Ester Carbons:

-

Methylene (-OCH₂): Expected around δ 61 ppm.

-

Methyl (-CH₃): Expected around δ 14 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂CH₃) |

| ~1715 | C=O Carbonyl Stretch | Ester |

| ~1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600, 1475 | C=C Aromatic Ring Stretch | Aromatic Ring |

| ~1250 | C-O Ester Stretch | Ester |

| ~1020 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information through fragmentation.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as a characteristic doublet of peaks of nearly equal intensity at m/z 243 and m/z 245.

-

Key Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical ([M-OEt]⁺ at m/z 198/200) and the subsequent loss of carbon monoxide ([M-OEt-CO]⁺ at m/z 170/172).

Synthesis and Purification Protocol

This compound can be reliably synthesized via Fischer esterification of its corresponding carboxylic acid precursor. This method is robust and common in laboratory settings.

Experimental Workflow: Fischer Esterification

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Expertise & Causality: This protocol relies on the principle of Le Châtelier; using ethanol as the solvent drives the equilibrium towards the ester product. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-amino-4-bromobenzoic acid (1.0 eq.) in absolute ethanol (used in large excess, e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) dropwise to the suspension. The mixture may become warm.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup - Neutralization: After cooling the reaction to room temperature, slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution cautiously until effervescence ceases, indicating that the acid catalyst has been neutralized.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Workup - Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Applications in Research and Drug Development

The value of this compound lies in its capacity as a versatile scaffold. Its three distinct functional groups can be addressed with high chemo-selectivity, making it a powerful tool for building molecular diversity.

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position, a key strategy in medicinal chemistry for exploring structure-activity relationships.[3]

-

Amide Bond Formation: The amino group at the 3-position can be readily acylated to form amides, sulfonamides, or ureas. This is a fundamental transformation for building larger molecules and is frequently employed in drug design.

-

Ester Modification: The ethyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol for further derivatization.

-

Heterocycle Synthesis: The ortho-amino-bromo arrangement can serve as a precursor for the synthesis of various fused heterocyclic systems.

-

Known Applications: This building block has been utilized in the synthesis of novel agonists for G protein-coupled receptors like GPR133/ADGRD1, which are targets for conditions related to muscle strength.[6][7] It has also been used as a precursor in the synthesis of boronate esters for subsequent Suzuki couplings.[8]

Caption: Synthetic utility of this compound's functional groups.

Safety and Handling

-

Trustworthiness: A self-validating safety protocol involves treating any chemical with unknown detailed toxicology with appropriate caution, referencing data from structurally similar compounds as a baseline.

While a complete, officially classified safety data sheet for CAS 168473-88-9 is not fully detailed, hazard information can be inferred from its functional groups and related analogs.[1] Aromatic amines and halogenated compounds should always be handled with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Potential Hazards: Based on similar compounds, it may cause skin and eye irritation. It may be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

Conclusion

This compound is a foundational building block whose utility far exceeds its simple structure. While a complete, experimentally verified dataset for all its physicochemical properties is not yet consolidated in the public domain, a combination of available data and expert predictive analysis provides a robust framework for its application. Its true value is realized in its synthetic potential, offering chemists three distinct and versatile points for molecular modification. A thorough understanding of its properties—both measured and predicted—is the key to unlocking its full potential in the rapid and rational design of novel pharmaceuticals and advanced materials.

References

- Maybridge. (n.d.).

- Google Patents. (2024).

- Google Patents. (2024).

-

Aaron Chemicals. (n.d.). Benzoic acid, 3-amino-, ethyl ester. Aaron-Chemicals.com. [Link]

-

Moshang Chemical. (n.d.). 4-Bromo-3-nitrobenzoic acid ethyl ester. MoshangChem.com. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Magnesium Carbonate. ColeParmer.com. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 582-33-2 | MFCD00007794 | Benzoic acid, 3-amino-, ethyl ester [aaronchem.com]

- 3. This compound (168473-88-9) for sale [vulcanchem.com]

- 4. 4-溴-3-硝基苯乙酸乙酯 - CAS号 168473-87-8 - 摩熵化学 [molaid.com]

- 5. 3-Amino-4-bromobenzoic acid | 2840-29-1 | Benchchem [benchchem.com]

- 6. CN118146176A - G protein coupled receptor GPR133/ADGRD1 agonist, preparation method and application thereof - Google Patents [patents.google.com]

- 7. CN118146176B - G protein coupled receptor GPR133/ADGRD1 agonist, preparation method and application thereof - Google Patents [patents.google.com]

- 8. Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 1350989-93-3 | Benchchem [benchchem.com]

Introduction: The Role of Ethyl 3-amino-4-bromobenzoate in Modern Synthesis

An In-Depth Technical Guide to the Solubility of Ethyl 3-amino-4-bromobenzoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 168473-88-9) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] With a molecular weight of 244.08 g/mol , its structure features a benzene ring functionalized with an amino group, a bromine atom, and an ethyl ester.[1] This unique arrangement of electron-donating and electron-withdrawing groups makes it a versatile building block for synthesizing more complex molecules, including novel imaging probes and pharmaceutical intermediates.[1]

Understanding the solubility of this compound is paramount for researchers. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes such as recrystallization. This guide provides a comprehensive overview of the solubility characteristics of this compound, synthesizes predictive principles based on its molecular structure, and presents a robust, self-validating experimental protocol for its quantitative determination.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The structure of this compound provides several key features that dictate its interactions with various solvents.

-

Polar Functional Groups: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ethyl ester group acts as a hydrogen bond acceptor. These groups impart polarity to the molecule.

-

Aromatic System: The benzene ring is largely nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

-

Halogen Substitution: The bromine atom is electronegative, contributing to the molecule's overall dipole moment, but it also increases its molecular weight and size, which can slightly decrease solubility compared to non-halogenated analogs.[1]

-

Ester Group: The ethyl ester group provides a site for dipole-dipole interactions and adds some nonpolar character due to its alkyl chain.

These competing features suggest a nuanced solubility profile. The presence of hydrogen-bonding groups indicates likely solubility in polar protic solvents (e.g., alcohols), while the overall aromatic structure and polar aprotic nature of the ester suggest solubility in polar aprotic solvents (e.g., DMSO, DMF).[1] Conversely, its polarity makes it unlikely to be soluble in nonpolar hydrocarbon solvents.

Figure 2: Workflow for quantitative solubility determination via UV-Vis spectroscopy.

Safety, Handling, and Disposal

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is limited, related aromatic amines and brominated compounds can be irritants. [3]Handling should occur in a well-ventilated area or a chemical fume hood. All waste materials should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound possesses a solubility profile that reflects its complex molecular structure, with moderate to high solubility in polar aprotic and protic organic solvents and poor solubility in water and nonpolar solvents. While published quantitative data is sparse, the robust UV-Vis spectroscopic method detailed in this guide provides researchers with a reliable, self-validating protocol to precisely determine its solubility in any solvent of interest. This fundamental data is essential for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this valuable synthetic intermediate in drug discovery and materials science.

References

- Vulcanchem. (n.d.). This compound - 168473-88-9.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate.

- University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ResearchGate. (2025). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- YouTube. (2021). Solubility Tests for Organic Compounds.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

An In-depth Technical Guide to the Melting Point and Purity of Ethyl 3-amino-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 3-amino-4-bromobenzoate (CAS No. 168473-88-9), a key intermediate in pharmaceutical synthesis. This document delves into the nuanced aspects of its melting point and the rigorous analytical methodologies required to ascertain its purity, ensuring the reliability and reproducibility of downstream applications.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound whose structural features—an amino group, a bromine atom, and an ethyl ester moiety—make it a versatile building block in the synthesis of complex organic molecules. Its application is particularly notable in the development of novel therapeutic agents and in the creation of specialized chemical probes.[1] The precise control and verification of its physical and chemical purity are paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of the final products.

Physicochemical Properties and the Critical Nature of the Melting Point

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its identity and purity. For a pure compound, melting occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of this range.

Reported Melting Point

While experimental data for this compound is not extensively documented in publicly available literature, differential scanning calorimetry (DSC) studies suggest a melting point range of 90–95°C .[2] It is crucial for researchers to experimentally verify this range for their specific batches, as variations can arise from residual solvents or polymorphic differences.

Comparative Analysis with Structural Analogs

To provide context, the melting points of structurally related compounds are presented in the table below. These comparisons highlight how subtle changes in the substitution pattern on the aromatic ring can influence the crystal lattice energy and, consequently, the melting point.

| Compound | CAS Number | Melting Point (°C) |

| This compound | 168473-88-9 | 90–95 (DSC)[2] |

| Mthis compound | 147962-81-0 | 104–108[2] |

| 3-Amino-4-bromobenzoic acid | 2840-29-1 | 226–230[3] |

| Ethyl 4-amino-3-bromobenzoate | 7149-03-3 | Not explicitly found, but solid at room temp. |

The higher melting point of the methyl ester analog can be attributed to more efficient crystal packing due to reduced steric hindrance compared to the ethyl ester.[2] The significantly higher melting point of the parent carboxylic acid is due to strong intermolecular hydrogen bonding between the carboxylic acid moieties.

Experimental Determination of Melting Point

A precise and reproducible melting point determination is a cornerstone of compound characterization. The following is a standard protocol using the capillary method.

Protocol for Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvents. The sample should be a fine, homogeneous powder to ensure uniform heating.

-

Capillary Tube Packing: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Profile:

-

If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1–2°C per minute to allow for thermal equilibrium.[4]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid is observed (T1).

-

Record the temperature at which the last solid particle melts (T2).

-

The melting point is reported as the range T1–T2.

-

A Comprehensive Guide to Purity Assessment

The purity of this compound is critical for its intended applications. Commercial preparations are typically available with a purity of ≥95%.[2] A multi-faceted analytical approach is necessary to identify and quantify potential impurities.

Potential Impurities from Synthesis

The common synthetic route to this compound involves the bromination of ethyl 3-aminobenzoate, often using N-bromosuccinimide (NBS).[2] This process can lead to several process-related impurities:

-

Unreacted Starting Material: Ethyl 3-aminobenzoate.

-

Positional Isomers: Formation of other brominated isomers, such as Ethyl 3-amino-2-bromobenzoate and Ethyl 5-amino-2-bromobenzoate, depending on the regioselectivity of the reaction.

-

Over-brominated Species: Di-brominated products.

-

Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., dichloromethane, ethanol) and by-products from the brominating agent (e.g., succinimide from NBS).

Diagram of Synthetic Pathway and Potential Impurities

Caption: Synthetic route to this compound and the origin of potential process-related impurities.

Chromatographic Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the main component and its impurities.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the workhorse for purity analysis of aromatic compounds like this compound.

Generalized HPLC Protocol

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a common starting point. An isocratic method may also be suitable. For example, a mobile phase of Acetonitrile:Water (35:65 v/v) with 0.1% formic acid has been used for related compounds.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 227 nm for bromobenzoates).[5]

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities and confirming the molecular weight of the main component.

Generalized GC-MS Protocol

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250–280°C.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50-100°C and ramping up to 280-300°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Analysis: The mass spectrum of the main peak should show the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in molecular ion peaks at m/z 243 and 245. Fragmentation patterns can help in the structural elucidation of unknown impurities.[6]

Spectroscopic Methods for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound and for identifying structurally similar impurities.

3.3.1. ¹H NMR Spectroscopy

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl ester group.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants of these aromatic protons would be characteristic of the 1,2,4-trisubstitution pattern.

-

A broad singlet for the amino (-NH₂) protons.

3.3.2. ¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule. A predicted spectrum would show:

-

Two signals in the aliphatic region for the ethyl group carbons.

-

Six distinct signals in the aromatic region for the carbons of the benzene ring.

-

A signal for the carbonyl carbon of the ester group.

The chemical shifts are sensitive to the electronic effects of the substituents, allowing for differentiation from isomeric impurities.[7]

Workflow for Comprehensive Purity Analysis

Caption: A self-validating workflow for the comprehensive purity assessment of this compound.

Conclusion

The reliable use of this compound in research and drug development hinges on a thorough understanding and verification of its quality. While a melting point of 90–95°C is a useful preliminary indicator, it should be corroborated by a suite of orthogonal analytical techniques. A combination of HPLC for quantitative purity assessment, GC-MS for impurity identification and molecular weight confirmation, and NMR spectroscopy for unambiguous structural elucidation provides a robust and self-validating system for ensuring the quality and consistency of this critical synthetic intermediate. Researchers are strongly encouraged to perform these analyses on each new batch to guarantee the integrity of their scientific outcomes.

References

-

PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester.

-

PMC. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Formulations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

Sources

- 1. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (168473-88-9) for sale [vulcanchem.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. internationaljournalssrg.org [internationaljournalssrg.org]

- 6. benchchem.com [benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A Comprehensive Technical Guide to the Regioselective Synthesis of Ethyl 3-amino-4-bromobenzoate

This document provides an in-depth technical guide for the synthesis of Ethyl 3-amino-4-bromobenzoate, a key intermediate in the development of pharmaceuticals and complex organic molecules. The guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction's theoretical underpinnings, practical execution, and analytical validation. By elucidating the causality behind experimental choices, this guide aims to equip scientists with the knowledge to perform this synthesis with high efficiency, selectivity, and safety.

Strategic Overview: The Importance of Regiocontrol in Aromatic Substitution

The transformation of ethyl 3-aminobenzoate to this compound is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of organic synthesis. The primary challenge and objective of this synthesis is not merely the addition of a bromine atom to the aromatic ring, but to direct it with precision to the C4 position. The strategic placement of the bromine atom is critical, as it provides a reactive handle for subsequent cross-coupling reactions or other transformations essential in medicinal chemistry.

The successful synthesis hinges on understanding and controlling the powerful directing effects of the substituents already present on the benzene ring: the electron-donating amino group (-NH₂) and the electron-withdrawing ethyl ester group (-COOEt).

The Underlying Chemistry: A Tale of Two Substituents

The regiochemical outcome of this reaction is dictated by the electronic properties of the functional groups on the starting material, ethyl 3-aminobenzoate.

-

The Amino Group (-NH₂): Located at the C3 position, the amino group is a potent activating group.[1][2] Through resonance, its lone pair of electrons significantly increases the electron density of the benzene ring, making it highly susceptible to attack by electrophiles.[3][4][5] This electron donation is most pronounced at the positions ortho (C2, C4) and para (C6) to the amino group, making these sites the most reactive. Therefore, the -NH₂ group is a strong ortho, para-director.

-

The Ethyl Ester Group (-COOEt): Situated at the C1 position, the ethyl carboxylate group is a deactivating group. Both through induction and resonance, it withdraws electron density from the aromatic ring, rendering it less nucleophilic. This deactivating effect is strongest at the ortho and para positions, which makes the meta positions (C3, C5) relatively less deactivated and thus the preferred sites of attack for an incoming electrophile.

The Decisive Factor: In a molecule with competing directing groups, the most powerfully activating group dictates the position of substitution. In ethyl 3-aminobenzoate, the strongly activating amino group's influence overrides the deactivating ester group. Consequently, the electrophilic bromine will be directed to the positions activated by the -NH₂ group: C2, C4, and C6. The synthesis specifically targets the C4 position, which is ortho to the amino group. This position is generally favored over the C2 position due to reduced steric hindrance from the adjacent large ester group.

Reaction Mechanism and Choice of Reagent

The core mechanism is a two-step electrophilic aromatic substitution:

-

Electrophilic Attack: The π-electrons of the activated benzene ring attack the electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the ring's aromaticity and yielding the final product.[6]

The choice of brominating agent is a critical experimental parameter that influences selectivity, safety, and yield.

-

Elemental Bromine (Br₂): Often used in a solvent like glacial acetic acid, Br₂ is a powerful brominating agent. However, its high reactivity can lead to over-bromination, producing di- or tri-brominated side products.[1][3][4] It is also highly toxic and corrosive, requiring stringent safety protocols.[7][8]

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that serves as a milder and more selective source of electrophilic bromine.[9][10][11] It is easier and safer to handle than liquid bromine and is often the preferred reagent for achieving mono-bromination with high regioselectivity, especially on activated rings.[10][11] The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9][10]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis using both N-Bromosuccinimide (recommended for selectivity) and elemental bromine.

Physicochemical Properties of Key Compounds

| Property | Ethyl 3-aminobenzoate (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀BrNO₂ |

| Molecular Weight | 165.19 g/mol | 244.09 g/mol [12][13] |

| Appearance | White or colorless to light orange liquid/solid[14] | Off-white to yellow solid |

| Melting Point | N/A (liquid at RT) | 90-95 °C[9] |

| Boiling Point | 172-175 °C at 13 mmHg | N/A |

| CAS Number | 582-33-2 | 168473-88-9[9][12][13] |

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

This method is preferred for its superior control and safety profile.

Materials and Reagents:

-

Ethyl 3-aminobenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethanol, or ethyl acetate/hexane)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

-

Fume hood

Safety Precautions:

-

NBS is an irritant. Avoid inhalation and contact with skin and eyes.

-

DCM is a volatile solvent and a suspected carcinogen. All operations must be conducted in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-aminobenzoate (1.0 eq) in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. Efficient stirring is crucial.

-

Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and minimizes the formation of dibrominated byproducts.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching and Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium thiosulfate (to quench any unreacted bromine species).

-

Saturated aqueous sodium bicarbonate (to remove any acidic byproducts like HBr).

-

Brine (to remove residual water).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from ethanol or an ethyl acetate/hexane solvent system to yield pure this compound.[9]

Protocol 2: Bromination using Bromine in Acetic Acid

This is a classic method but requires greater caution due to the hazardous nature of bromine.

Materials and Reagents:

-

Ethyl 3-aminobenzoate (1.0 eq)

-

Elemental Bromine (Br₂) (1.05 eq)

-

Glacial Acetic Acid

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

-

Extreme Hazard: Bromine is highly toxic, corrosive, and can cause severe chemical burns upon contact.[7][8][15] It has a high vapor pressure. This entire procedure must be performed in a certified chemical fume hood.

-

Wear heavy-duty gloves (e.g., butyl rubber), a face shield in addition to safety goggles, and a lab coat.

-

Have a bromine quenching solution (e.g., sodium thiosulfate) readily available in case of spills.

-

Glacial acetic acid is corrosive and causes burns.[16]

Procedure:

-

Reaction Setup: Dissolve ethyl 3-aminobenzoate (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel, magnetic stirrer, and thermometer.

-

Cooling: Cool the flask to 10-15 °C in an ice-water bath.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C. Causality Note: Slow, controlled addition is paramount to prevent a runaway reaction and the formation of multiple bromination products.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until TLC indicates completion.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring. A precipitate should form.

-

Neutralization and Work-up:

-

Slowly add saturated NaHCO₃ solution to neutralize the acetic acid until effervescence ceases.

-

Add 10% sodium thiosulfate solution dropwise until the orange-brown color of excess bromine disappears.

-

Collect the solid precipitate by vacuum filtration.

-

-

Extraction (Alternative to Filtration): Alternatively, the quenched aqueous mixture can be extracted three times with ethyl acetate or dichloromethane.

-

Drying and Concentration: If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization as described in Protocol 1.

Product Characterization and Validation

Confirmation of the product's structure and purity is achieved through standard analytical techniques.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | The spectrum will show the disappearance of the signal for the proton at the C4 position. The remaining aromatic protons will appear as distinct signals (e.g., a singlet for the H at C2, a doublet for H at C5, and a doublet for H at C6), with chemical shifts influenced by the adjacent substituents. The ethyl ester signals (a quartet and a triplet) and the broad singlet for the -NH₂ protons will also be present. |

| ¹³C NMR | The spectrum will display 9 distinct carbon signals, consistent with the molecular structure. The signal for the C4 carbon will be shifted due to the attachment of the bromine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and C-Br stretch (typically in the 500-650 cm⁻¹ region). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature for a compound containing one bromine atom. |

Troubleshooting and Optimization Strategies

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive reagents; Insufficient reaction time or temperature. | Use fresh NBS; Ensure anhydrous conditions; Allow longer reaction time or a slight increase in temperature (monitor carefully). |

| Formation of Dibromo-product | Excess brominating agent; Reaction temperature too high; Rapid addition of reagent. | Use no more than 1.05-1.1 equivalents of the brominating agent. Maintain low temperature (0-5 °C for NBS) throughout the addition. Add the reagent slowly and portion-wise. |

| Formation of 2-bromo Isomer | The 2-position is also activated by the amino group. | Low-temperature conditions generally favor substitution at the less sterically hindered 4-position. If isomer separation is difficult, consider an advanced strategy involving protection of the amino group (e.g., acetylation) to moderate its activating strength and improve regioselectivity, followed by deprotection.[9] |

| Difficult Purification | Product and starting material have similar polarities. | If recrystallization is ineffective, employ column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. |

References

-

Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs. [Link]

-

Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

PubChem. Ethyl 4-amino-3-bromobenzoate. [Link]

-

Carl ROTH. Bromine solution - Safety Data Sheet. [Link]

-

Lumen Learning. Examples of electrophilic aromatic substitution. [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. [Link]

-

PrepChem.com. Synthesis of ethyl 2-amino-4-bromobenzoate. [Link]

-

Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Chem-Impex. 4-Amino-3-bromo-benzoic acid ethyl ester. [Link]

-

PubChemLite. Ethyl 4-amino-3-bromobenzoate (C9H10BrNO2). [Link]

-

YouTube. Electrophilic Aromatic Substitution- Bromination. [Link]

-

Journal of the Chemical Society. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles. [Link]

-

MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

-

Chemistry LibreTexts. Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

ResearchGate. Microwave-assisted NBS bromination of p-iminotoluenes. [Link]

-

PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]

Sources

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. testbook.com [testbook.com]

- 4. byjus.com [byjus.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. carlroth.com [carlroth.com]

- 9. This compound (168473-88-9) for sale [vulcanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. aldlab-chemicals_this compound [aldlab.com]

- 13. usbio.net [usbio.net]

- 14. Ethyl 3-Aminobenzoate | 582-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. bg.cpachem.com [bg.cpachem.com]

A Technical Guide to the Regioselective Bromination of Ethyl 3-Aminobenzoate Using N-Bromosuccinimide

Abstract

This technical guide provides a comprehensive overview of the bromination of ethyl 3-aminobenzoate utilizing N-Bromosuccinimide (NBS). Brominated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[1] This document delves into the mechanistic underpinnings of the reaction, explores the critical role of solvent effects on regioselectivity, presents a validated experimental protocol, and offers practical troubleshooting advice. The content is specifically curated for researchers, chemists, and drug development professionals seeking to leverage this important synthetic transformation.

Introduction: The Strategic Importance of Brominated Anilines

Aniline derivatives containing bromine atoms are highly versatile building blocks in organic synthesis. The bromine substituent serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form complex molecular architectures. Ethyl 3-aminobenzoate presents a unique substrate where the directing effects of a strongly activating amino group and a deactivating ester group are in competition, making the control of regioselectivity a key challenge for synthetic chemists. N-Bromosuccinimide (NBS) has emerged as a preferred reagent for the bromination of activated aromatic rings like anilines, offering a milder and more selective alternative to elemental bromine.[2][3]

Mechanistic Insights: An Electrophilic Aromatic Substitution

The bromination of ethyl 3-aminobenzoate proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is governed by the electronic properties of the substituents on the aromatic ring.

-

Directing Effects: The amino (-NH₂) group is a powerful activating ortho-, para-director due to its ability to donate its lone pair of electrons into the benzene ring, stabilizing the cationic intermediate (the sigma complex or Wheland intermediate). Conversely, the ethyl carboxylate (-COOEt) group is a deactivating, meta-director, withdrawing electron density from the ring. In this disubstituted system, the potent activating effect of the amino group dominates the reaction's regiochemical outcome. Therefore, electrophilic attack is directed to the positions ortho and para to the amino group (positions 2, 4, and 6).

-

The Role of N-Bromosuccinimide (NBS): NBS serves as a convenient and safer source of electrophilic bromine.[4] In the presence of an acid catalyst or in a polar solvent, NBS can generate a low concentration of Br⁺, which acts as the active electrophile. This controlled release minimizes side reactions, such as polybromination, which can be problematic when using liquid Br₂ with highly activated substrates like anilines.